molecular formula C10H15NO2 B098788 2,4-Dimethoxyphenethylamine CAS No. 15806-29-8

2,4-Dimethoxyphenethylamine

Cat. No. B098788
CAS RN: 15806-29-8
M. Wt: 181.23 g/mol
InChI Key: YDTQAPOROITHCN-UHFFFAOYSA-N
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Description

2,4-Dimethoxyphenethylamine is a chemical compound that is structurally related to a variety of psychoactive substances. It is a phenethylamine derivative with two methoxy groups located at the 2 and 4 positions of the benzene ring. This compound is of interest due to its potential as a precursor or analog to compounds with pharmacological activity, particularly those that interact with the serotonin receptor system.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step organic reactions. For instance, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a structurally related compound, was achieved through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation . Additionally, the synthesis of various (phenylalkyl)amines, which are structurally similar to this compound, has been reported using different alkyl, fluoroalkyl, alkenyl, and benzyl halides in a multi-step process . These methods highlight the versatility of synthetic approaches in creating analogs and derivatives of this compound.

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be complex and diverse. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was determined using single-crystal X-ray analysis, revealing a slightly distorted square-planar arrangement of the central four-membered ring . The molecular structure can significantly influence the physical and chemical properties of these compounds, as well as their biological activity.

Chemical Reactions Analysis

Chemical reactions involving this compound derivatives can lead to a variety of products with different properties. The Bischler-Napieralski reaction, for instance, was used to synthesize 1-aralkyl-dihydro-2-benzazepines from 3-(3,4-dimethoxyphenyl)-propylamine, showcasing the reactivity of the dimethoxyphenyl moiety . Additionally, the Vilsmeier reaction has been employed to create various substituted benzeneethanamines, further demonstrating the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be influenced by their molecular structure. For example, the photophysical properties of triphenylamine/4,4'-dimethoxytriphenylamine-functionalized fluorophores were studied, showing high quantum efficiency and significant Stokes shift . The crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the stability and properties of these compounds . Understanding these properties is essential for the development of new materials and pharmaceuticals.

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

  • Metabolic Pathways in Various Species

    Research has shown that 2,4-Dimethoxyphenethylamine and its analogs undergo complex metabolic pathways. For instance, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound, was studied for its metabolic pathways using hepatocytes from different species, including humans. This study aimed to understand the metabolites formed and their potential toxic effects, revealing significant interspecies differences in metabolism and toxicity (Carmo et al., 2005).

  • Metabolism in Mice

    Another study focused on the metabolism of 2C-B in mice, identifying several metabolites in mouse urine. This research provides insights into the biological and toxicological effects of such substances (Carmo et al., 2004).

Drug Distribution and Pharmacokinetics

  • Disposition in Rats: Research on the disposition of 2C-B in rats after subcutaneous administration shows the drug's distribution in various tissues and its pharmacokinetics. This study is crucial for understanding the psychotropic or toxic effects of such compounds (Rohanová et al., 2008).

Synthetic and Analytical Methods

  • Synthesis of Deuterium Labeled Derivatives

    The synthesis of deuterium-labeled phenethylamine derivatives, including 2C-B, has been described. These labeled compounds are used as internal standards in gas chromatography-mass spectrometry (GC-MS) assays, aiding in analytical toxicology (Xu & Chen, 2006).

  • Detection in Urine

    A study developed a procedure for detecting psychedelic amphetamines, including 2C-B, in urine using techniques accepted in forensic toxicology. This method aids in the toxicological detection of such substances (Kerrigan et al., 2011).

Neuropharmacology and Psychoactive Effects

  • Neuropharmacology of Phenethylamine Agonists

    Research comparing the neuropharmacology of different phenethylamine agonists, including 2C-B, in rats, has been conducted. This study provides insights into the potency and effects of these substances at the serotonin 2A receptor, contributing to our understanding of their hallucinogenic effects (Elmore et al., 2018).

  • Investigation of the 2,5-Dimethoxy Motif

    The importance of the 2,5-dimethoxy motif in phenethylamine serotonin 2A receptor agonists was investigated. This study challenges the assumption that this motif is essential for 5-HT2AR activation, offering new perspectives on the structure-activity relationship of these compounds (Marcher-Rørsted et al., 2020).

Safety and Hazards

2,4-Dimethoxyphenethylamine is considered hazardous. It has acute oral toxicity, causes skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Target of Action

2,4-Dimethoxyphenethylamine, also known as 2C-B, primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .

Mode of Action

2C-B acts as a partial agonist at the 5-HT2C and 5-HT2A receptors This activation can lead to changes in the transmission of serotonin signals, which can alter various physiological and psychological processes .

Biochemical Pathways

The primary metabolic pathways of 2C-B involve oxidative deamination and demethylation . Oxidative deamination results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Pharmacokinetics

It is known that the onset of action is approximately20-40 minutes when taken orally, and the elimination half-life is 2.48 ± 3.20 hours . The duration of action is 4-12 hours depending on the route of administration .

Result of Action

The activation of the 5-HT2C and 5-HT2A receptors by 2C-B leads to an increase in dopamine but a decrease in 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens . This can result in various effects, including changes in mood, perception, and behavior .

Action Environment

The effects of 2C-B can be influenced by various environmental factors. For instance, using 2C-B in a calm, quiet, and relaxed environment could lead to a pleasant experience, while being in a noisy, crowded place may result in a less enjoyable or even distressing experience . The substance is generally consumed orally or nasally, and the dosage range is listed as 12–24 mg .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTQAPOROITHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329129
Record name 2,4-DIMETHOXYPHENETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15806-29-8
Record name 2,4-DIMETHOXYPHENETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dimethoxyphenyl)ethan-1-amine
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Synthesis routes and methods

Procedure details

The ethylene compound in 500 ml of tetrahydrofuran was added to 36.7 g of lithium aluminum hydride in 500 ml of ether. After a reflux period of 1.5 hours, the mixture was combined with 184 ml of 1N sodium hydroxide solution. The resulting cake was separated by filtration and washed with 200 ml of hot tetrahydrofuran. The ethereal extracts and mother liquors were stripped. The residual oil was taken into chloroform, dried and stripped to give 94.9 g of 2,4-dimethoxyphenethylamine as an oil.
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36.7 g
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500 mL
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500 mL
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184 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main finding of the research paper "Photocyclization of N-Chloroacetyl-2-methoxy- and 2,4-dimethoxyphenethylamines to 4-Azabicyclo[5.3.1]undeca-9-ene-3,8-diones"?

A1: The research demonstrates the successful photocyclization of N-chloroacetyl-2,4-dimethoxyphenethylamine to form a specific bicyclic compound, 4-Azabicyclo[5.3.1]undeca-9-ene-3,8-dione, using UV irradiation. [] This highlights the potential of using photochemical reactions to synthesize complex molecular structures from relatively simple starting materials like 2,4-dimethoxyphenethylamine derivatives.

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